molecular formula C9H9ClINO B14068578 1-(2-Amino-6-iodophenyl)-3-chloropropan-2-one

1-(2-Amino-6-iodophenyl)-3-chloropropan-2-one

Cat. No.: B14068578
M. Wt: 309.53 g/mol
InChI Key: QDNVNFYQJKLLKO-UHFFFAOYSA-N
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Description

1-(2-Amino-6-iodophenyl)-3-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, an iodine atom, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-iodophenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound followed by the introduction of the chloropropanone group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-iodophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-6-iodophenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-iodophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Amino-6-iodophenyl)ethanone: Shares the amino and iodine functional groups but lacks the chloropropanone moiety.

    (2-Amino-6-iodophenyl)methanol: Contains an amino and iodine group with a methanol moiety instead of chloropropanone.

Properties

Molecular Formula

C9H9ClINO

Molecular Weight

309.53 g/mol

IUPAC Name

1-(2-amino-6-iodophenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H9ClINO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5,12H2

InChI Key

QDNVNFYQJKLLKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC(=O)CCl)N

Origin of Product

United States

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